Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride
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Overview
Description
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride, typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indoles and carboxylic acids .
Scientific Research Applications
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often act as receptor agonists or inhibitors, modulating various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
5-Methoxy-2-methylindole: Used in similar synthetic applications.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Uniqueness
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
18235-88-6 |
---|---|
Molecular Formula |
C24H31ClN2O3 |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
diethyl-[2-[5-methoxy-2-methyl-1-(4-methylphenyl)indole-3-carbonyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-6-25(7-2)14-15-29-24(27)23-18(4)26(19-10-8-17(3)9-11-19)22-13-12-20(28-5)16-21(22)23;/h8-13,16H,6-7,14-15H2,1-5H3;1H |
InChI Key |
HQFAYMFMKZDOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)C)C.[Cl-] |
Origin of Product |
United States |
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